molecular formula C10H13Cl2N B1386167 1-(2,5-Dichlorophenyl)butan-1-amine CAS No. 1097793-93-5

1-(2,5-Dichlorophenyl)butan-1-amine

Cat. No. B1386167
CAS RN: 1097793-93-5
M. Wt: 218.12 g/mol
InChI Key: ZIQUTSNVEDZOSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 1-(2,5-Dichlorophenyl)butan-1-amine was established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography .


Physical And Chemical Properties Analysis

Amines, including 1-(2,5-Dichlorophenyl)butan-1-amine, typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .

Safety and Hazards

Aromatic amines, such as 1-(2,5-Dichlorophenyl)butan-1-amine, can significantly harm human health and the environment. They are a matter of concern that impacts the health of workers who are occupationally exposed to such chemicals .

Mechanism of Action

Target of Action

It is suggested that compounds with similar structures have been used in the synthesis of antidepressant molecules . These molecules often target neurotransmitter systems, such as the serotonergic, noradrenergic, and dopaminergic systems .

Mode of Action

Based on its potential use in the synthesis of antidepressants , it can be inferred that it might interact with neurotransmitter systems, leading to changes in neurotransmitter levels and receptor activities.

Biochemical Pathways

Antidepressants often influence the monoaminergic pathways, including those involving serotonin, norepinephrine, and dopamine . These pathways play crucial roles in mood regulation and other cognitive functions.

Result of Action

Based on its potential use in the synthesis of antidepressants , it can be inferred that its action might lead to changes in neurotransmitter levels and receptor activities, potentially alleviating symptoms of depression.

properties

IUPAC Name

1-(2,5-dichlorophenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6,10H,2-3,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQUTSNVEDZOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=C(C=CC(=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dichlorophenyl)butan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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